Boc-(R)-3-氨基-4-(2-萘基)-丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

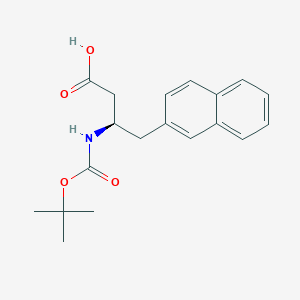

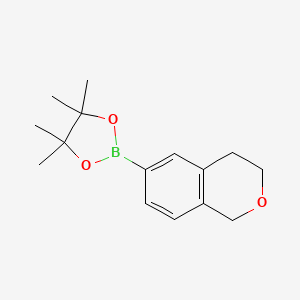

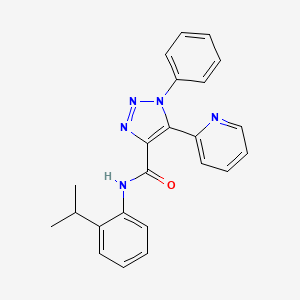

Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid is a derivative of amino acids that is protected by a tert-butyloxycarbonyl (Boc) group. This protection is commonly used in peptide synthesis to prevent unwanted reactions at the amino group during the coupling of amino acids. The presence of the 2-naphthyl group suggests aromatic interactions that could be significant in the study of protein folding, enzyme interactions, or the development of pharmaceuticals.

Synthesis Analysis

The synthesis of Boc-protected amino acids can involve several steps, including protection, activation, and coupling reactions. For example, the synthesis of a similar compound, (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, involves a Suzuki coupling followed by asymmetric homogeneous hydrogenation . Another relevant synthesis method for Boc-protected amino acids utilizes tert-butyl fluorocarbonate (Boc-F) for the synthesis of tert-butyl esters of N-protected amino acids, which proceeds at room temperature under mild conditions . Although these papers do not directly describe the synthesis of Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid, the methods could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid would include a Boc-protected amino group, a butyric acid backbone, and a 2-naphthyl side chain. The stereochemistry at the amino acid center is specified as (R), which is important for its biological activity and interaction with other molecules. The structure is likely to be analyzed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the configuration and the presence of the naphthyl group.

Chemical Reactions Analysis

Boc-protected amino acids are involved in various chemical reactions, particularly in peptide synthesis. The Boc group can be removed under acidic conditions, allowing the amino group to participate in peptide bond formation. The tert-butyl ester can also be deprotected to reveal the carboxylic acid functionality for further reactions. The presence of the 2-naphthyl group could influence the reactivity and selectivity of the amino acid in chemical reactions due to its steric and electronic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid would include its solubility, melting point, and stability under various conditions. The Boc group increases the steric bulk and alters the hydrophobicity of the amino acid, which can affect its solubility in organic solvents versus water. The aromatic naphthyl group could contribute to the compound's UV absorbance properties, making it detectable by UV spectroscopy. The compound's stability would be important for its storage and use in chemical synthesis, particularly in peptide coupling reactions.

While the provided papers do not directly discuss Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid, they offer insights into the synthesis and properties of similar Boc-protected amino acids that could be extrapolated to this compound . Additionally, the efficient synthesis of a related compound, 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric acid, from L-methionine, suggests that the synthesis of Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid could potentially be derived from a suitable chiral precursor .

科学研究应用

N-叔丁氧羰基化胺的催化剂:H3PW12O40 是 N-叔丁氧羰基化胺(包括手性 α-氨基醇和酯)的有效催化剂,以极好的产率提供 N-Boc 衍生物。此过程对于肽合成非常重要,因为 N-叔丁氧羰基氨基酸在肽合成过程中可抵抗外消旋化 (Heydari 等人,2007)。

N-杂环的合成:阳离子 CpRu 络合物催化 N-取代的 ω-氨基和氨基羰基烯丙醇不对称分子内脱水 N-烯丙基化,形成 α-烯基吡咯烷、哌啶和氮杂环烷型 N-杂环。Boc 等 N-取代有助于进一步操作以进行天然产物合成 (Seki、Tanaka 和 Kitamura,2012)。

溶解度研究:已经对 Boc-(R)-3-氨基-4-(2,4,5-三氟苯基)丁酸在各种溶剂中的溶解度进行了研究。温度升高会导致在选定的溶剂中溶解度增加,这对于了解该化合物在不同环境中的特性至关重要 (Fan 等人,2016)。

不对称合成:可以实现 (S)-2-芳基-Boc-吡咯烷的高对映选择性合成,这对于在药物和其他应用中创建特定的对映体非常重要 (Wu、Lee 和 Beak,1996)。

N-保护氨基酸叔丁酯的合成:叔丁基氟碳酸酯 (Boc-F) 用于合成 N-保护氨基酸的叔丁酯,突出了其在复杂有机化合物生产中的作用 (Loffet 等人,1989)。

非蛋白氨基酸的合成:Boc-(R)-3-氨基-4-(2-萘基)-丁酸用于合成非蛋白氨基酸、同位素标记和环状氨基酸,展示了其在创建不同的氨基酸结构中的效用 (Seebach 等人,1989)。

伯胺和仲胺的合成:该化合物在合成伯胺和仲胺中起作用,这是一个对各种化学和制药应用至关重要的过程 (Lankiewicz 等人,2004)。

安全和危害

作用机制

Target of Action

It is known that this compound is used in peptide synthesis , suggesting that it may interact with various proteins or enzymes in the body.

Result of Action

The molecular and cellular effects of Boc-®-3-Amino-4-(2-naphthyl)-butyric acid are likely dependent on the specific peptides that it helps synthesize . These effects can range widely, from changes in cellular signaling to alterations in enzymatic activity.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Boc-®-3-Amino-4-(2-naphthyl)-butyric acid . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

属性

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-naphthalen-2-ylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-16(12-17(21)22)11-13-8-9-14-6-4-5-7-15(14)10-13/h4-10,16H,11-12H2,1-3H3,(H,20,23)(H,21,22)/t16-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKULNBHGHIPRGC-MRXNPFEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-methoxy-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3019690.png)

![(Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B3019691.png)

![N-(4-bromophenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B3019702.png)

![2-[(E)-(3-phenoxyanilino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B3019704.png)